

Spectroscopic Profile of 4-Benzenesulfonyl-m-phenylenediamine: An In-depth Technical Guide

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Compound of Interest

Compound Name: 4-Benzenesulfonyl-m-phenylenediamine

Cat. No.: B108673

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Introduction

This technical guide provides a comprehensive overview of the spectroscopic data for **4-Benzenesulfonyl-m-phenylenediamine**, a compound of interest to researchers and professionals in the fields of chemistry and drug development. Due to ambiguity in its common name, this document focuses on the more extensively characterized isomer, 2,4-Diaminobenzenesulfonic acid (CAS No. 88-63-1). This compound features a sulfonic acid group attached to the 4-position of the m-phenylenediamine backbone. Spectroscopic data for the alternative isomeric structure, N-(2,4-diaminophenyl)benzenesulfonamide, is not readily available in the public domain.

This guide presents a detailed analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 2,4-Diaminobenzenesulfonic acid, supported by experimental protocols and data presented in clear, tabular formats for ease of reference and comparison.

Spectroscopic Data

The following sections summarize the key spectroscopic data for 2,4-Diaminobenzenesulfonic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. While a detailed experimental ^1H NMR spectrum with peak assignments is not widely published, the anticipated proton NMR spectrum of 2,4-Diaminobenzenesulfonic acid would display signals corresponding to the three distinct aromatic protons. The chemical shifts of these protons are influenced by the electron-donating amino ($-\text{NH}_2$) groups and the electron-withdrawing sulfonic acid ($-\text{SO}_3\text{H}$) group, and are expected to appear in the range of δ 6.5–7.5 ppm.^[1]

The ^{13}C NMR spectrum provides information about the carbon framework of the molecule. For 2,4-Diaminobenzenesulfonic acid, six distinct signals are expected for the aromatic carbons. A known ^{13}C NMR spectrum is available from the Institute of Organic Chemistry at the University of Vienna.^[2]

Table 1: ^{13}C NMR Spectroscopic Data for 2,4-Diaminobenzenesulfonic acid

Carbon Atom	Chemical Shift (δ , ppm)
C1	Data not available
C2	Data not available
C3	Data not available
C4	Data not available
C5	Data not available
C6	Data not available

Note: A specific peak list for the ^{13}C NMR spectrum is not publicly available. The table is provided as a template for expected data.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2,4-Diaminobenzenesulfonic acid shows characteristic absorption bands that confirm its molecular structure.^[1]

Table 2: IR Spectroscopic Data for 2,4-Diaminobenzenesulfonic acid

Wavenumber (cm ⁻¹)	Vibrational Mode	Functional Group
3500 - 3300	N-H Stretching	Primary Amine (-NH ₂)
~1170	Asymmetric S=O Stretching	Sulfonic Acid (-SO ₃ H)
~1030	Symmetric S=O Stretching	Sulfonic Acid (-SO ₃ H)
1600 - 1450	C=C Ring Stretching	Aromatic Ring

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 2,4-Diaminobenzenesulfonic acid, Electrospray Ionization (ESI) is a suitable soft ionization technique.^[1] The expected molecular weight is 188.21 g/mol .^[1]

Table 3: Mass Spectrometry Data for 2,4-Diaminobenzenesulfonic acid

m/z	Ion
189.0328	[M+H] ⁺
187.0183	[M-H] ⁻

Data obtained from LC-MS/MS analysis.^[2]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

A sample of 2,4-Diaminobenzenesulfonic acid would be dissolved in a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆), and transferred to an NMR tube. ¹H and ¹³C NMR spectra would be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). Data processing would involve Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy

The IR spectrum can be obtained using the Potassium Bromide (KBr) pellet method. A small amount of the solid sample is ground with dry KBr powder and pressed into a thin, transparent pellet. The spectrum is then recorded using a Fourier-Transform Infrared (FTIR) spectrometer.

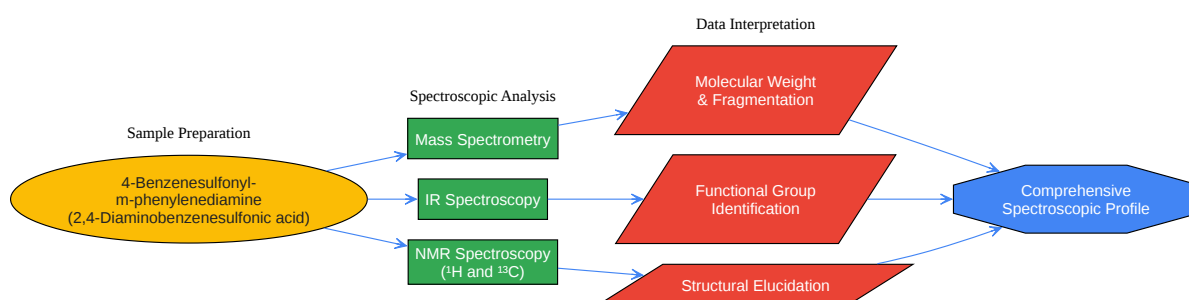
[2]

Mass Spectrometry

For mass spectrometry, a solution of the sample is prepared and introduced into the mass spectrometer via an Electrospray Ionization (ESI) source coupled with a mass analyzer such as a Quadrupole Time-of-Flight (QTOF). The analysis can be performed in both positive and negative ion modes to observe the protonated ($[M+H]^+$) and deprotonated ($[M-H]^-$) molecular ions, respectively.[2]

Visualizations

To illustrate the logical workflow of the spectroscopic analysis, a diagram is provided below.



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References

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